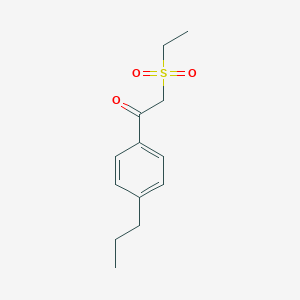
2-Ethylsulfonyl-1-(4-propylphenyl)ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Ethylsulfonyl-1-(4-propylphenyl)ethanone, commonly known as EPPS, is a sulfonated derivative of acetophenone. It is a white crystalline powder and has been widely used in scientific research due to its unique properties. EPPS is a zwitterionic buffer that is highly water-soluble, pH-stable, and has a low toxicity profile.
Wirkmechanismus
The mechanism of action of EPPS is not well understood. However, it is believed that EPPS acts as a zwitterionic buffer, maintaining the pH of solutions and stabilizing proteins and enzymes. EPPS has also been shown to interact with lipid membranes, potentially affecting membrane properties.
Biochemical and Physiological Effects:
EPPS has been shown to have low toxicity and does not interfere with biological systems. It has been used in various physiological assays, including in vitro and in vivo studies. EPPS has been shown to be effective in stabilizing proteins and enzymes, as well as maintaining the pH of solutions.
Vorteile Und Einschränkungen Für Laborexperimente
EPPS has several advantages over other buffers. It is highly water-soluble, pH-stable, and has a low toxicity profile. EPPS is also effective in stabilizing proteins and enzymes, making it a popular choice for protein crystallization. However, EPPS has limitations in some applications. It may interfere with some assays, and its effectiveness may be affected by the presence of other compounds.
Zukünftige Richtungen
EPPS has great potential for future research. One potential direction is the development of new derivatives of EPPS that may have improved properties. Another direction is the exploration of EPPS's potential as a drug delivery system. EPPS has been shown to interact with lipid membranes, and this property may be utilized in the development of new drug delivery systems. Additionally, EPPS may have potential applications in the field of nanotechnology, as it has been shown to interact with nanoparticles. Further research is needed to explore these potential applications of EPPS.
Conclusion:
In conclusion, EPPS is a unique buffer that has been extensively used in scientific research. Its unique properties, including high water solubility, pH stability, and low toxicity, have made it a popular choice for various biochemical and physiological assays. EPPS has great potential for future research, including the development of new derivatives, drug delivery systems, and applications in nanotechnology.
Synthesemethoden
EPPS can be synthesized using a simple two-step process. The first step involves the reaction of 4-propylbenzaldehyde with ethyl sulfonyl chloride in the presence of a base such as triethylamine. The resulting product is then treated with sodium borohydride to yield EPPS. The overall yield of the process is around 80%.
Wissenschaftliche Forschungsanwendungen
EPPS has been extensively used in scientific research as a buffer for various biochemical and physiological assays. It has been shown to be effective in stabilizing proteins and enzymes, as well as maintaining the pH of solutions. EPPS has been used in a wide range of applications, including protein crystallization, DNA isolation, and electrophoresis.
Eigenschaften
IUPAC Name |
2-ethylsulfonyl-1-(4-propylphenyl)ethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18O3S/c1-3-5-11-6-8-12(9-7-11)13(14)10-17(15,16)4-2/h6-9H,3-5,10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSPSFMQJXMTKGX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC=C(C=C1)C(=O)CS(=O)(=O)CC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-(6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazin-7-yl)-1,1,1-trifluoropropan-2-ol](/img/structure/B7595069.png)
![5-chloro-6-(ethylamino)-N-[(5-methyl-1,2-oxazol-3-yl)methyl]pyridine-3-sulfonamide](/img/structure/B7595072.png)
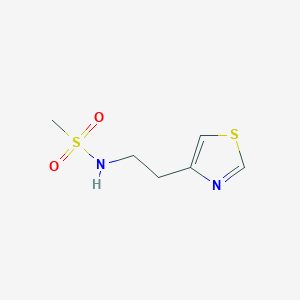
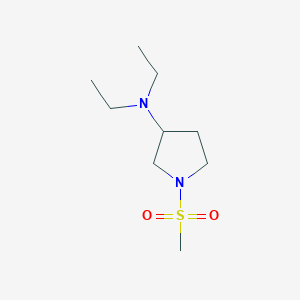
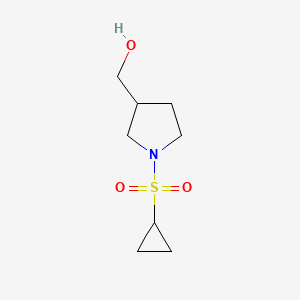
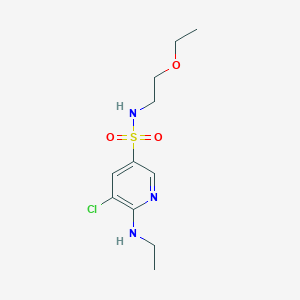



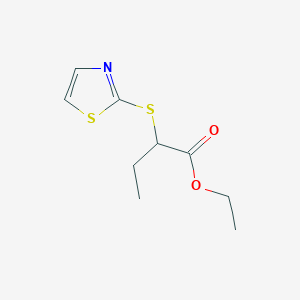
![1,3-thiazol-4-yl-[3-(trifluoromethyl)-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazin-7-yl]methanone](/img/structure/B7595159.png)
![1H-pyrazol-4-yl-[3-(trifluoromethyl)-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazin-7-yl]methanone](/img/structure/B7595164.png)
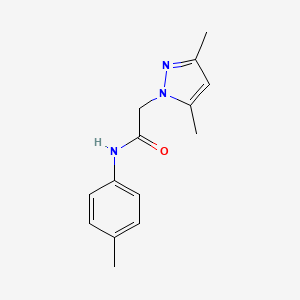
![5-[(1-Cyclopropylpyrrolidin-3-yl)amino]-1-methylpiperidin-2-one](/img/structure/B7595183.png)